molecular formula C30H48O3 B12433727 27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester

27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester

Cat. No.: B12433727
M. Wt: 456.7 g/mol
InChI Key: HVJLCVYGDWRBEN-XNGKDKLTSA-N
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Description

27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester is a naturally occurring triterpenoid compoundThis compound belongs to the oleanane-type triterpenoids, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same steps as described above, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester has several scientific research applications:

    Chemistry: It is used as a starting material for the synthesis of other triterpenoid derivatives.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.

    Industry: It is used in the development of pharmaceuticals and cosmetics

Mechanism of Action

The mechanism of action of 27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester involves several molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Oleanolic Acid: A precursor in the synthesis of 27-Norolean-13-en-28-oic acid, 3beta-hydroxy-, methyl ester.

    Ursolic Acid: Another oleanane-type triterpenoid with similar biological activities.

    Betulinic Acid: A related triterpenoid with anticancer properties.

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C30H48O3

Molecular Weight

456.7 g/mol

IUPAC Name

methyl (4aS,6bR,12aR)-10-hydroxy-2,2,6b,9,9,12a-hexamethyl-3,4,5,6,6a,7,8,8a,10,11,12,13,14,14b-tetradecahydro-1H-picene-4a-carboxylate

InChI

InChI=1S/C30H48O3/c1-26(2)16-17-30(25(32)33-7)15-10-20-19(21(30)18-26)8-9-23-28(20,5)13-11-22-27(3,4)24(31)12-14-29(22,23)6/h21-24,31H,8-18H2,1-7H3/t21?,22?,23?,24?,28-,29-,30+/m0/s1

InChI Key

HVJLCVYGDWRBEN-XNGKDKLTSA-N

Isomeric SMILES

C[C@]12CCC(C(C1CC[C@@]3(C2CCC4=C3CC[C@@]5(C4CC(CC5)(C)C)C(=O)OC)C)(C)C)O

Canonical SMILES

CC1(CCC2(CCC3=C(C2C1)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C(=O)OC)C

Origin of Product

United States

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